molecular formula C8H10BrNO2S B157639 4-bromo-N,3-dimethylbenzenesulfonamide CAS No. 923148-87-2

4-bromo-N,3-dimethylbenzenesulfonamide

Cat. No. B157639
M. Wt: 264.14 g/mol
InChI Key: VKXILHHKRMMVQB-UHFFFAOYSA-N
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Patent
US08722704B2

Procedure details

To a solution of 4-bromo-3-methylbenzene-1-sulfonyl chloride (500 mg, 1.86 mmol) and DIEA (0.65 mL, 3.7 mmol) in N,N-dimethylformamide (5 mL) was added methylamine as a 2.0 M solution in methanol. The reaction mixture was allowed to stir at room temperature overnight. The reaction mixture was evaporated to dryness and was dissolved in dichloromethane (3 mL). The solution was washed with 1 N HCl (2×3 mL) and a saturated solution of NaHCO3 (3 mL). The organics were dried over Na2SO4 and evaporated to dryness to give 4-bromo-N,3-dimethylbenzenesulfonamide (340 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[CH3:12].C[CH2:14][N:15](C(C)C)C(C)C.CN>CN(C)C=O.CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:15][CH3:14])(=[O:10])=[O:9])=[CH:4][C:3]=1[CH3:12]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
0.65 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane (3 mL)
WASH
Type
WASH
Details
The solution was washed with 1 N HCl (2×3 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)NC)C
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.